molecular formula C18H16N4O3S B2409218 N-(4-acetamidophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide CAS No. 941972-14-1

N-(4-acetamidophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

Cat. No.: B2409218
CAS No.: 941972-14-1
M. Wt: 368.41
InChI Key: JHMQIZFZCJXJCE-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H16N4O3S and its molecular weight is 368.41. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-12(23)19-13-4-6-14(7-5-13)20-17(24)11-22-18(25)9-8-15(21-22)16-3-2-10-26-16/h2-10H,11H2,1H3,(H,19,23)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMQIZFZCJXJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. Its molecular formula is C18H16N4O3S, and it has a molecular weight of 368.41 g/mol. This compound is characterized by the presence of a thiophene ring and a pyridazine moiety, which are known to contribute to diverse pharmacological effects.

Anticholinesterase Activity

One of the primary areas of research surrounding this compound is its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. Inhibitors of AChE are important in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Recent studies have demonstrated that compounds similar in structure to this compound exhibit varying degrees of AChE inhibitory activity. For instance, derivatives containing a benzylidene moiety showed inhibition rates between 51% and 75% at concentrations up to 300 µM, with IC50 values ranging from 9 to 246 µM . This suggests that modifications in the chemical structure can significantly influence the potency of AChE inhibitors.

Larvicidal Activity

Another notable biological activity is the larvicidal effect against agricultural pests. Compounds derived from similar structures have been tested against larvae of Plutella xylostella and Helicoverpa armigera, showing promising results as effective larvicides . Molecular docking studies indicated that these compounds could effectively bind to target sites in the larvae, disrupting their development.

Anti-inflammatory and Analgesic Properties

The compound's potential anti-inflammatory and analgesic properties have also been explored. Research indicates that derivatives with amide bonds exhibit multitarget activities, including inhibition of lipoxygenase (LOX), which plays a role in inflammatory processes . The structure–activity relationship (SAR) studies suggest that both steric and electronic factors are crucial for enhancing the anti-inflammatory effects.

Case Study: Acetylcholinesterase Inhibition

In a specific study evaluating the AChE inhibitory activity of several compounds, it was found that modifications to the thiophene and pyridazine portions significantly affected binding affinity and inhibition efficacy. The most potent compound in this series demonstrated significant improvement in cognitive function in animal models, suggesting therapeutic potential for cognitive disorders .

Case Study: Larvicidal Efficacy

In another investigation focusing on larvicidal activity, compounds structurally related to this compound were tested against common agricultural pests. The results indicated effective mortality rates at varying concentrations, highlighting the compound's potential application in pest control strategies .

Summary Table of Biological Activities

Activity Effectiveness Reference
AChE Inhibition51% - 75% at 300 µM
Larvicidal ActivityEffective against larvae
Anti-inflammatory ActivityPotent LOX inhibition

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C21H20N4O4 and a molecular weight of 392.4 g/mol. Its structure features a pyridazine ring fused with a thiophene moiety, which is significant for its biological activity. The presence of the acetamido group enhances its solubility and bioavailability, making it a suitable candidate for drug development.

Anticancer Potential

Research indicates that N-(4-acetamidophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide exhibits promising anticancer properties. Preliminary studies have shown that it can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Summary of Anticancer Activity

Cell LinePercent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H46075.99%
HOP-9267.55%
MDA-MB-23156.53%

These results indicate that the compound may interact with specific molecular targets involved in cancer progression, potentially leading to apoptosis in cancer cells.

Study 1: Synthesis and Evaluation

A recent study focused on the synthesis of this compound and its evaluation against various cancer cell lines. The study highlighted the compound's significant cytotoxic effects, particularly against solid tumors such as breast and lung cancers.

Study 2: Pharmacokinetics

Another research effort investigated the pharmacokinetics of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME) properties. Results indicated favorable pharmacokinetic profiles that support its potential as an oral therapeutic agent.

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